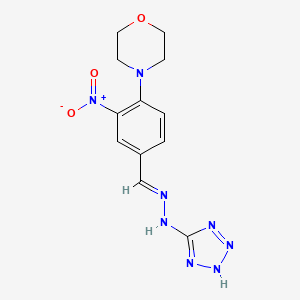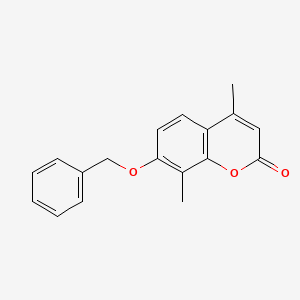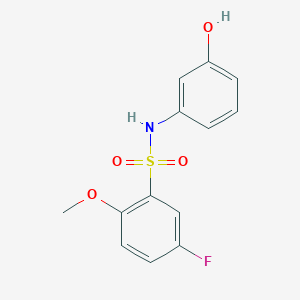
4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone, also known as MNTH, is a compound that has been extensively studied for its potential applications in scientific research. It is a tetrazole-based compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone has a number of advantages for lab experiments. It is stable and easy to handle, making it a good candidate for in vitro studies. 4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone has also been shown to have low toxicity in animal studies, making it a potential candidate for in vivo studies. However, 4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone has limitations as well. Its solubility in water is limited, which may limit its use in some experiments. 4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone also has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
For the study of 4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone include further investigation of its anti-tumor and anti-inflammatory properties, as well as optimization of its pharmacokinetic properties for therapeutic use.
Méthodes De Synthèse
4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone has been synthesized using various methods, including the reaction of 4-(4-morpholinyl)-3-nitrobenzaldehyde with hydrazine hydrate and sodium azide. Another method involves the reaction of 4-(4-morpholinyl)-3-nitrobenzaldehyde with hydrazine hydrate and sodium nitrite. The product is then treated with tetrazole to form 4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone. The synthesis of 4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone is a multi-step process that requires careful handling and purification.
Applications De Recherche Scientifique
4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone has been extensively studied for its potential applications in scientific research. It has been shown to have anti-tumor activity, making it a potential candidate for cancer treatment. 4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
N-[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino]-2H-tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N8O3/c21-20(22)11-7-9(8-13-14-12-15-17-18-16-12)1-2-10(11)19-3-5-23-6-4-19/h1-2,7-8H,3-6H2,(H2,14,15,16,17,18)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPXTFASIIVIRC-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C=NNC3=NNN=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)/C=N/NC3=NNN=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5746260.png)
![1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5746268.png)
![N'-[(2,5-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5746269.png)
![N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B5746273.png)
![2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5746286.png)
![N-cyclooctyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5746292.png)

![3,5-dimethyl-4-{[3-(1-pyrrolidinylcarbonyl)phenoxy]methyl}isoxazole](/img/structure/B5746302.png)


![4-{methyl[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5746333.png)

![2-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5746348.png)
![methyl 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5746366.png)